2,6-二氯靛酚
概述
科学研究应用
DCPIB 具有广泛的科学研究应用,包括:
作用机制
DCPIB 通过选择性抑制体积调节阴离子通道发挥作用。它与通道的选择性过滤器结合,阻断离子传导,并阻止通道响应渗透刺激而打开。 这种抑制影响各种细胞过程,包括细胞体积调节、增殖和凋亡 .
与相似化合物的比较
相似化合物
4-(2-丁基-6,7-二氯-2-环戊基-2,3-二氢-1-氧代-1H-茚-5-基)氧代丁酸: 一种与 VRAC 具有相似抑制作用的密切相关化合物.
二氯酚靛酚: 另一种用于氧化还原反应和作为氧化还原染料的化合物.
独特性
DCPIB 的独特性在于它作为 VRAC 抑制剂的高选择性和效力。 与其他类似化合物不同,DCPIB 已被广泛研究,并被广泛用于科学研究中,以研究 VRAC 在各种细胞过程中的作用 .
生化分析
Biochemical Properties
DCPIB plays a significant role in biochemical reactions by inhibiting VRACs. It interacts with the leucine-rich repeat-containing protein 8 (LRRC8) family members, particularly LRRC8A, which forms the core of VRACs. The interaction between DCPIB and LRRC8A involves binding to the extracellular selectivity filter of the channel, effectively blocking ion conduction. This inhibition is crucial for studying the function of VRACs in cellular processes and understanding their role in diseases .
Cellular Effects
DCPIB has profound effects on various cell types and cellular processes. By inhibiting VRACs, DCPIB influences cell volume regulation, which is essential for cell survival under osmotic stress. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, DCPIB has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic fluxes. These effects are critical for understanding the role of VRACs in cell physiology and pathology .
Molecular Mechanism
The molecular mechanism of DCPIB involves its binding to the extracellular selectivity filter of VRACs, particularly the LRRC8A subunit. This binding sterically occludes the ion conduction pathway, preventing the flow of chloride and other anions through the channel. Additionally, DCPIB-induced conformational changes in the channel protein can affect its gating properties, further modulating its activity. These molecular interactions are essential for understanding how DCPIB exerts its inhibitory effects on VRACs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DCPIB can change over time due to its stability and degradation. DCPIB is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the inhibitory effects of DCPIB on VRACs may diminish, necessitating the use of fresh solutions for consistent results. Long-term studies have shown that DCPIB can have sustained effects on cellular function, including prolonged inhibition of VRAC activity and associated cellular responses .
Dosage Effects in Animal Models
The effects of DCPIB vary with different dosages in animal models. At low doses, DCPIB effectively inhibits VRACs without causing significant toxicity. At higher doses, DCPIB can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a minimal concentration of DCPIB is required to achieve effective VRAC inhibition. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of DCPIB in preclinical studies .
Metabolic Pathways
DCPIB is involved in metabolic pathways related to its role as a VRAC inhibitor. It interacts with enzymes and cofactors that regulate cellular redox states and ion homeostasis. By inhibiting VRACs, DCPIB can alter the metabolic flux of ions and osmolytes, affecting overall cellular metabolism. These interactions are essential for understanding the broader metabolic implications of DCPIB and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, DCPIB is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. DCPIB’s distribution is critical for its inhibitory effects on VRACs, as it needs to reach the extracellular selectivity filter of the channel to exert its action. Understanding these transport mechanisms is vital for optimizing the use of DCPIB in research and therapeutic contexts .
Subcellular Localization
DCPIB’s subcellular localization is primarily determined by its interactions with VRACs and other cellular components. It is directed to the plasma membrane, where VRACs are located, through specific targeting signals and post-translational modifications. This localization is crucial for its activity as a VRAC inhibitor, as it needs to bind to the extracellular selectivity filter of the channel. Understanding the subcellular localization of DCPIB helps elucidate its mechanism of action and potential off-target effects .
准备方法
合成路线和反应条件
DCPIB 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括形成茚满酮核心、氯化以及随后的与丁酸偶联。 反应条件通常包括使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .
工业生产方法
虽然 DCPIB 的具体工业生产方法没有得到广泛记录,但总体方法将涉及扩大实验室合成程序。 这包括优化反应条件,使用工业级溶剂和试剂,以及使用大型反应器来批量生产 DCPIB .
化学反应分析
反应类型
DCPIB 会发生各种化学反应,包括:
氧化: DCPIB 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变 DCPIB 中的官能团,改变其化学性质。
常用试剂和条件
用于涉及 DCPIB 的反应的常用试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种有机溶剂。 反应条件通常涉及受控温度、pH 调整和使用催化剂来促进反应 .
主要产品
由这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而取代反应会产生具有不同官能团的修饰 DCPIB 分子 .
相似化合物的比较
Similar Compounds
4-(2-Butyl-6,7-dichloro-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxobutyric acid: A closely related compound with similar inhibitory effects on VRACs.
Dichlorophenolindophenol: Another compound used in redox reactions and as a redox dye.
Uniqueness
DCPIB is unique due to its high selectivity and potency as a VRAC inhibitor. Unlike other similar compounds, DCPIB has been extensively studied and is widely used in scientific research to investigate the role of VRACs in various cellular processes .
属性
IUPAC Name |
4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKGTPJPBOQECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435165 | |
Record name | DCPIB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82749-70-0 | |
Record name | DCPIB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DCPIB | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。